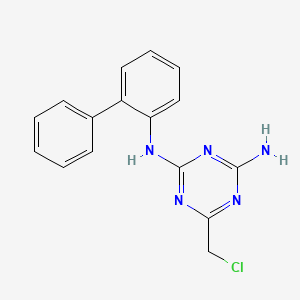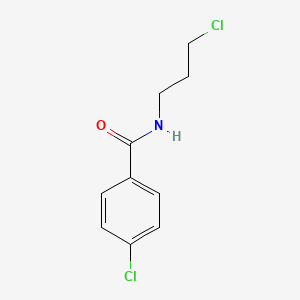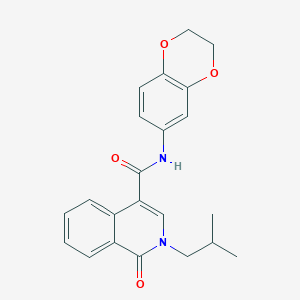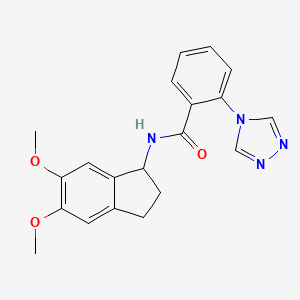![molecular formula C25H29N5O3 B14939065 N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE is a complex organic compound that features a benzodiazole and an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents under mild reaction conditions using dimethylformamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as inhibition of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-{2,5-DIOXO-1-[4-(PROPAN-2-YL)PHENYL]IMIDAZOLIDIN-4-YL}PROPANAMIDE is unique due to its specific combination of benzodiazole and imidazolidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C25H29N5O3 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C25H29N5O3/c1-16(2)17-9-11-18(12-10-17)30-24(32)21(29-25(30)33)13-14-23(31)26-15-5-8-22-27-19-6-3-4-7-20(19)28-22/h3-4,6-7,9-12,16,21H,5,8,13-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,33) |
Clé InChI |
DCOQFQYJVJWCRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14938985.png)
![2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B14938986.png)
![ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate](/img/structure/B14938992.png)

![N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B14939014.png)
![N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B14939018.png)


![2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione](/img/structure/B14939049.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14939050.png)
![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)
![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14939093.png)
